

Application Notes & Protocols for HPLC-UV

Quantification of Ritonavir in Plasma

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Compound of Interest

Compound Name: Ritonavir

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This document provides a detailed overview and protocol for the quantification of **ritonavir** in human plasma using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral agents. Accurate and reliable quantification of **ritonavir** in plasma is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicities. HPLC-UV offers a robust, cost-effective, and widely accessible analytical method for this purpose. The principle of the method involves the separation of **ritonavir** from endogenous plasma components on a reversed-phase HPLC column, followed by its detection and quantification using a UV detector at a specific wavelength.

Data Presentation

The following tables summarize quantitative data from various validated HPLC-UV methods for **ritonavir** quantification in plasma, providing a comparative overview of their performance characteristics.

Table 1: Chromatographic Conditions

Parameter	Method 1	Method 2	Method 3
Column	C8 (250 x 4.6 mm)[1]	C18[2]	C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase	20 mM Sodium Acetate (pH 4.8) : Acetonitrile (55:45 v/v) [1]	Acetonitrile : 10 mmol L(-1) Sodium Dihydrogen Phosphate (pH 4.80) (60:40, v/v)[2]	Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v)[3]
Flow Rate	1.5 ml/min[1]	Not Specified	1.2 ml/min[3]
Detection Wavelength	212 nm[1]	205 nm[2]	240 nm[3]
Internal Standard	Lopinavir[1]	Diazepam[2]	Lopinavir[3]
Run Time	13 min[1]	Not Specified	< 7 min[3]
Column Temperature	Ambient[1]	40°C[2]	Not Specified

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Linearity Range (µg/ml)	0.5 - 10.0[1]	0.05 - 5[2]	2 - 12 (for Ritonavir)[3]
Correlation Coefficient (r ²)	> 0.999[4]	Not Specified	> 0.999[3]
Mean Recovery (%)	96 - 110[1]	79.17[2]	Not Specified
Precision (Intra-day, %RSD)	< 10[1]	2.12 - 2.60[2]	0.31[3]
Precision (Inter-day, %RSD)	< 10[1]	0.31 - 4.94[2]	Not Specified
Limit of Detection (LOD) (µg/ml)	Not Specified	Not Specified	0.10[3]
Limit of Quantification (LOQ) (µg/ml)	0.5[1]	0.05[2]	0.30[3]

Experimental Protocols

This section provides a detailed methodology for a validated HPLC-UV method for **ritonavir** quantification in plasma, based on a liquid-liquid extraction procedure.

Materials and Reagents

- **Ritonavir** and Lopinavir (as internal standard) reference standards
- HPLC grade acetonitrile and methanol
- Sodium Acetate
- Hydrochloric Acid (1N)
- Methyl Tertiary Butyl Ether (MTBE)
- Sodium Hydroxide (0.125N)

- Deionized water
- Drug-free human plasma

Equipment

- HPLC system with UV detector
- C8 analytical column (250 x 4.6 mm)
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
- Micropipettes
- Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

- Mobile Phase: Prepare a solution of 20 mM Sodium Acetate in water and adjust the pH to 4.8 with 1N HCl. Mix this aqueous solution with acetonitrile in a 55:45 (v/v) ratio. Degas and filter the mobile phase through a 0.4 µm nylon membrane filter before use.[\[1\]](#)
- Standard Stock Solution: Prepare a stock solution of **ritonavir** (1 mg/ml) by dissolving the reference standard in methanol.[\[1\]](#)
- Working Standard Solutions: Prepare working standards of **ritonavir** at concentrations ranging from 0.5 to 10.0 µg/ml by spiking appropriate amounts of the stock solution into drug-free human plasma.[\[1\]](#)
- Internal Standard (IS) Solution: Prepare a solution of lopinavir at a concentration of 100 µg/ml in the mobile phase.[\[1\]](#)

Sample Preparation (Liquid-Liquid Extraction)

- To 200 µl of plasma sample (calibration standard, quality control sample, or patient sample), add 20 µl of the internal standard solution (Lopinavir, 100 µg/ml).[1]
- Add 400 µl of 0.125N NaOH and 2.0 ml of methyl tertiary butyl ether.[1]
- Vortex the mixture vigorously for at least 1 minute.
- Centrifuge the samples at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
- Transfer 1.5 ml of the clear supernatant (organic layer) to a clean tube.[1]
- Evaporate the solvent to dryness under a stream of nitrogen.[1]
- Reconstitute the dried residue in 100 µl of the mobile phase.[1]
- Inject 75 µl of the reconstituted sample into the HPLC system.[1]

Chromatographic Analysis

- Column: C8 (250 x 4.6 mm)[1]
- Mobile Phase: 20 mM Sodium Acetate (pH 4.8) : Acetonitrile (55:45 v/v)[1]
- Flow Rate: 1.5 ml/min[1]
- Detection Wavelength: 212 nm[1]
- Injection Volume: 75 µl[1]
- Column Temperature: Ambient[1]

Data Analysis

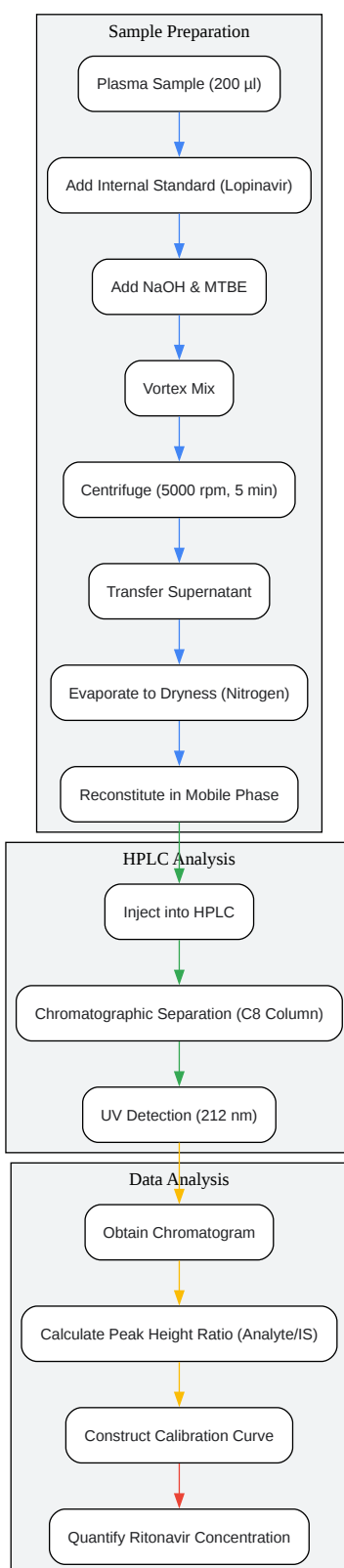
Construct a calibration curve by plotting the peak height ratio of **ritonavir** to the internal standard against the corresponding **ritonavir** concentration for the calibration standards. Determine the concentration of **ritonavir** in the patient samples by interpolating their peak height ratios from the calibration curve using linear regression analysis.[1]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory requirements. Key validation parameters include:

- **Specificity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.5–10.0 µg/ml has been demonstrated.^[1]
- **Accuracy:** The closeness of the test results obtained by the method to the true value. Mean extraction recoveries from human plasma have been shown to be between 96% and 110%.^[1]
- **Precision:** The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Mean intra- and inter-day variations should be less than 10%.^[1]
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
- **Stability:** The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.

Experimental Workflow Diagram



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Caption: Experimental workflow for HPLC-UV quantification of **ritonavir** in plasma.

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